molecular formula C14H9Cl2NO3 B171797 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-25-3

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B171797
CAS No.: 19368-25-3
M. Wt: 310.1 g/mol
InChI Key: KJJDJHRRNYTTRI-UHFFFAOYSA-N
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Description

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid is a chemical compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.13 g/mol . It is known for its stability and unique properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid typically involves the reaction of 3,5-dichloroaniline with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, like sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps, such as recrystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Transthyretin Amyloidosis
Tafamidis is approved for the treatment of hereditary and wild-type transthyretin-mediated amyloidosis (ATTR). It functions by stabilizing the transthyretin protein, thereby preventing its misfolding and subsequent amyloid fibril formation. The FDA approved Tafamidis under the brand names Vyndaqel® and Vyndamax® in May 2019.

Brand Name Active Ingredient Indication Dosage Form
Vyndaqel®Tafamidis meglumineATTRSoft gelatin capsule (20 mg)
Vyndamax®TafamidisATTRSoft gelatin capsule (61 mg)

1.2 Mechanism of Action
Tafamidis acts as a selective stabilizer of the tetrameric structure of transthyretin, thereby reducing the formation of amyloid deposits. It binds to the TTR protein, which inhibits its dissociation into monomers that can misfold into amyloid fibrils.

Chemical Research Applications

2.1 Synthesis of Complex Organic Molecules
Tafamidis serves as a versatile building block in organic synthesis. Its structure allows for modifications that lead to the development of new compounds with potential therapeutic applications.

2.2 Enzyme Inhibition Studies
Research indicates that 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid can be utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to amyloidosis.

Case Studies and Research Findings

3.1 Clinical Trials
Clinical trials have demonstrated the efficacy of Tafamidis in improving functional capacity and quality of life in patients with transthyretin amyloidosis. A pivotal study published in the New England Journal of Medicine reported significant reductions in cardiovascular-related hospitalizations among treated patients compared to placebo groups.

  • Study Reference : "Tafamidis for Transthyretin Amyloid Cardiomyopathy" (NEJM, 2019).

3.2 Comparative Effectiveness Research
A comparative effectiveness study assessed Tafamidis against alternative therapies for ATTR. Results indicated superior outcomes in terms of survival rates and symptom management with Tafamidis treatment.

Study Design Outcome Measures Results Summary
Randomized Controlled TrialQuality of Life, SurvivalTafamidis significantly improved outcomes over placebo

Safety and Regulatory Information

Tafamidis is generally well-tolerated; however, potential side effects include gastrointestinal disturbances and hypersensitivity reactions. Regulatory bodies have emphasized monitoring for these adverse effects during treatment.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and stability, making it a valuable compound for various applications .

Biological Activity

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid, also known by its CAS number 19368-25-3, is a compound of interest due to its potential biological activities. It is structurally characterized by the presence of a dichlorophenyl group and a benzoic acid moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12Cl2N2O3\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3

This structure features a benzoic acid core substituted with a carbamoyl group attached to a dichlorophenyl ring. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting several mechanisms:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways by modulating cytokine production and reducing the activation of NF-kB signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins. This mechanism is crucial for the development of anticancer therapies.
  • Antimicrobial Properties : Some research indicates that it exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of NF-kB pathway
AntitumorInduction of apoptosis in cancer cells
AntimicrobialActivity against Gram-positive bacteria

Study on Antitumor Activity

A significant study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating strong activity compared to standard chemotherapeutics. Mechanistic studies revealed that it promotes cell cycle arrest at the G0/G1 phase and induces mitochondrial-mediated apoptosis by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2 .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of this compound, demonstrating its ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition of NF-kB translocation to the nucleus was identified as a key mechanism underlying these effects.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJDJHRRNYTTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350225
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-25-3
Record name 2-[[(3,5-Dichlorophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19368-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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